FUBP1-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

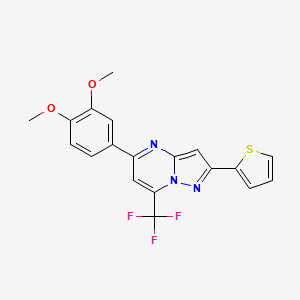

5-(3,4-dimethoxyphenyl)-2-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3N3O2S/c1-26-14-6-5-11(8-15(14)27-2)12-9-17(19(20,21)22)25-18(23-12)10-13(24-25)16-4-3-7-28-16/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFOYJSEPPNFQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C4=CC=CS4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of FUBP1-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of FUBP1-IN-1, a small molecule inhibitor of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1). FUBP1 is a critical regulator of gene expression, notably of the proto-oncogene MYC, and its aberrant expression is implicated in various cancers.[1][2] This document details the biochemical and cellular effects of this compound, presenting key quantitative data and experimental methodologies to support further research and development in this area.

Core Mechanism of Action: Inhibition of FUBP1-FUSE Interaction

This compound functions as a potent inhibitor of the interaction between FUBP1 and its single-stranded DNA target, the Far Upstream Element (FUSE).[1][3] By disrupting this binding, this compound modulates the transcriptional regulation of FUBP1 target genes. The primary assay used to quantify this inhibition is a bead-based proximity assay (AlphaScreen), with validation by Surface Plasmon Resonance (SPR).[4]

dot

References

- 1. Pyrazolo[1,5a]pyrimidines as a new class of FUSE binding protein 1 (FUBP1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The master regulator FUBP1: its emerging role in normal cell function and malignant development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

Introduction to FUBP1 as a Therapeutic Target

An in-depth technical guide to the discovery and development of FUBP1-IN-1, a potent inhibitor of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1). This document is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the inhibitor's discovery, mechanism of action, synthesis, and preclinical evaluation. The primary research underpinning this guide is the 2022 publication in the Journal of Medicinal Chemistry by Dobrovolskaite et al., titled "Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function," where this compound is referred to as compound 9 .

Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) is a critical regulator of gene expression, most notably for the proto-oncogene c-Myc. By binding to the single-stranded FUSE DNA sequence in the c-Myc promoter, FUBP1 activates its transcription, promoting cell proliferation and survival.[1] FUBP1's role in upregulating c-Myc and downregulating the cell cycle inhibitor p21 makes it an attractive target for cancer therapy.[1] The development of small molecule inhibitors against FUBP1 aims to reprogram cancer cells towards an anti-cancer phenotype.[1]

Discovery of this compound

This compound was discovered through a high-throughput screening of a library containing over 300,000 compounds.[1] The initial screen aimed to identify molecules that could potentiate the activity of the ornithine decarboxylase inhibitor, difluoromethylornithine (DFMO).[1] This effort led to the identification of a novel class of anthranilic acid derivatives, with this compound (compound 9) emerging as a lead compound that targets FUBP1.[1]

References

The Role of FUBP1-IN-1 in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) is a multifaceted DNA and RNA binding protein that plays a pivotal role in the regulation of gene expression. It is a master regulator of transcription, splicing, and translation, influencing a wide array of cellular processes including proliferation, apoptosis, and cell migration. FUBP1 can function as both an oncoprotein and a tumor suppressor, depending on the cellular context. Its most well-characterized function is the regulation of the proto-oncogene c-MYC through binding to the FUSE sequence in its promoter. Given its significant role in cellular homeostasis and disease, FUBP1 has emerged as a promising target for therapeutic intervention. This technical guide provides an in-depth overview of the role of FUBP1 in cell signaling, with a particular focus on the effects of its inhibitor, FUBP1-IN-1.

This compound and Other Inhibitors

This compound is a potent inhibitor of FUBP1 that disrupts the interaction between FUBP1 and its single-stranded DNA target, the FUSE sequence.[1] Other molecules have also been identified as inhibitors of FUBP1, including Benzoyl anthranilic acid, UCF699, camptothecin (CPT), and its analog SN-38. These inhibitors modulate the expression of FUBP1 target genes, offering potential therapeutic avenues for cancers where FUBP1 is overexpressed.

Quantitative Data on FUBP1 Inhibition

The inhibition of FUBP1 leads to significant changes in the expression of its downstream target genes. The following tables summarize the quantitative effects of FUBP1 inhibitors and FUBP1 knockdown on the mRNA levels of key target genes.

| Target Gene | Treatment | Cell Line | Change in mRNA Expression | Reference |

| p21 | SN-38 | Hep3B | Significant Increase | [2] |

| BIK | SN-38 | Hep3B | Significant Increase | [2] |

| CCND2 | SN-38 | Hep3B | Decrease | [2] |

| TCTP | SN-38 | Hep3B | Decrease | [2] |

| p21 | Camptothecin | Hep3B, HepG2 | Significant Increase | [2] |

| BIK | Camptothecin | Hep3B, HepG2 | Significant Increase | [2] |

| c-MYC | FUBP1 Knockdown | K562 | Significant Decrease (P=0.02 and P=0.03) | [3] |

| p21/CDKN1A | FUBP1 Knockdown | K562 | Significant Increase (P<0.0001 and P=0.002) | [3] |

| FUBP1 | shRNA (KD1) | SGC7901 | ~65.7% knockdown efficiency | [4] |

| FUBP1 | shRNA (KD2) | SGC7901 | ~70.4% knockdown efficiency | [4] |

| Inhibitor | IC50 Value | Assay | Reference |

| This compound | 11.0 μM | FUBP1-FUSE binding | [1] |

| SN-38 | 1.9 µM | Surface Plasmon Resonance (SPR) | [2] |

| SN-38 | 0.78 µM | AlphaScreen | [2] |

Signaling Pathways Regulated by FUBP1

FUBP1 is a central node in several critical signaling pathways, influencing cellular fate and function.

c-MYC Regulation

The most prominent role of FUBP1 is the transcriptional activation of the c-MYC proto-oncogene. FUBP1 binds to the single-stranded FUSE sequence located upstream of the c-MYC promoter. This binding recruits the general transcription factor TFIIH, enhancing its helicase activity and facilitating transcriptional initiation. The FBP-interacting repressor (FIR) can counteract this activation by binding to FUBP1 and inhibiting TFIIH, thus providing a fine-tuning mechanism for c-MYC expression.

Figure 1: FUBP1-mediated regulation of c-MYC transcription and its inhibition by this compound.

p53 Pathway Interaction

FUBP1 can also act as a negative regulator of the tumor suppressor p53. Under certain stress conditions, FUBP1 can directly bind to the DNA-binding domain of p53, thereby inhibiting its recruitment to the promoters of its target genes. This interaction can suppress the pro-apoptotic and cell cycle arrest functions of p53.

Figure 2: Inhibitory effect of FUBP1 on the p53 signaling pathway.

TGF-β Signaling Pathway

FUBP1 has been implicated in the transforming growth factor-beta (TGF-β) signaling pathway, which is crucial for regulating cell growth, differentiation, and apoptosis. Knockdown of FUBP1 has been shown to downregulate the expression of phosphorylated-Smad2/3 and TGF-β1, key components of this pathway.[5] This suggests that FUBP1 may promote epithelial-mesenchymal transition (EMT) and metastasis by activating TGF-β/Smad signaling.[5]

Figure 3: FUBP1 involvement in the TGF-β signaling pathway.

Wnt/β-catenin Signaling Pathway

Recent studies have revealed a role for FUBP1 in the Wnt/β-catenin signaling pathway, a critical regulator of development and tissue homeostasis. FUBP1 can activate this pathway by directly binding to the promoter of Dishevelled-1 (DVL1), a key upstream component of the pathway.[6][7] This leads to increased expression of DVL1 and subsequent activation of β-catenin and its downstream target genes, including c-Myc, NANOG, and SOX2, thereby promoting cancer stemness and metastasis.[6][7]

Figure 4: FUBP1-mediated activation of the Wnt/β-catenin signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study FUBP1 function and the effects of its inhibitors.

Chromatin Immunoprecipitation (ChIP)

Objective: To determine the in vivo association of FUBP1 with the promoter regions of its target genes (e.g., c-MYC, p21).

Workflow:

Figure 5: Workflow for Chromatin Immunoprecipitation (ChIP).

Detailed Protocol:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 0.125 M glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G agarose/magnetic beads.

-

Incubate the chromatin overnight at 4°C with an anti-FUBP1 antibody (e.g., 5 µg per ChIP reaction) or a control IgG.[2]

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K.

-

DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.

-

qPCR Analysis: Perform quantitative real-time PCR (qPCR) using primers specific for the promoter regions of target genes. For the c-MYC promoter, primers targeting intron 1 can be used.[8]

Electrophoretic Mobility Shift Assay (EMSA)

Objective: To demonstrate the direct binding of FUBP1 to the FUSE DNA sequence in vitro.

Workflow:

Figure 6: Workflow for Electrophoretic Mobility Shift Assay (EMSA).

Detailed Protocol:

-

Probe Preparation: Synthesize and label a single-stranded oligonucleotide probe containing the FUSE sequence (e.g., 5′-TATATTCCCTCGGGATTTTTTATTTTGTG-3′). The probe can be end-labeled with biotin or a radioactive isotope like 32P.

-

Binding Reaction:

-

Incubate recombinant FUBP1 protein with the labeled FUSE probe in a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).

-

For competition assays, add an excess of unlabeled FUSE probe.

-

For supershift assays, add an anti-FUBP1 antibody after the initial binding reaction.

-

-

Gel Electrophoresis: Separate the protein-DNA complexes on a native polyacrylamide gel.

-

Detection: Transfer the complexes to a membrane and detect the labeled probe using chemiluminescence (for biotin) or autoradiography (for 32P). A "shift" in the mobility of the probe indicates binding to FUBP1.

Western Blotting

Objective: To determine the protein levels of FUBP1 and its downstream targets in response to treatment with this compound or other perturbations.

Detailed Protocol:

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-FUBP1, anti-c-MYC, anti-p21, anti-p-Smad2/3) overnight at 4°C. Recommended dilutions for anti-FUBP1 antibodies can range from 1:1000 to 1:20000 depending on the antibody.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Conclusion

FUBP1 is a critical regulator of cellular signaling, with profound effects on gene expression programs that govern cell proliferation, survival, and differentiation. Its intricate involvement in key oncogenic and tumor-suppressive pathways, including those of c-MYC, p53, TGF-β, and Wnt/β-catenin, underscores its importance as a therapeutic target. The development of specific inhibitors like this compound provides a valuable tool for dissecting the complex roles of FUBP1 and offers a promising strategy for the treatment of cancers characterized by FUBP1 dysregulation. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the function of FUBP1 and translate these findings into novel cancer therapies.

References

- 1. FUBP1 Antibody - ChIP Grade (C15410233) | Diagenode [diagenode.com]

- 2. Far Upstream Element-Binding Protein 1 Regulates LSD1 Alternative Splicing to Promote Terminal Differentiation of Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The master regulator FUBP1: its emerging role in normal cell function and malignant development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FUBP1 mediates the growth and metastasis through TGFβ/Smad signaling in pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FUBP1 promotes colorectal cancer stemness and metastasis via DVL1‐mediated activation of Wnt/β‐catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FUBP1 promotes colorectal cancer stemness and metastasis via DVL1-mediated activation of Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

FUBP1-IN-1: A Technical Guide to a Novel Regulator of Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) is a critical regulator of gene expression, notoriously known for its role in activating the proto-oncogene c-Myc. Its dysregulation is implicated in a variety of cancers, making it a compelling target for therapeutic intervention. FUBP1-IN-1 is a potent small molecule inhibitor that disrupts the interaction between FUBP1 and its target DNA sequence, the Far Upstream Element (FUSE). This technical guide provides an in-depth overview of this compound, including its mechanism of action, its impact on gene regulation, and detailed experimental protocols for its characterization. The information presented herein is intended to empower researchers and drug development professionals in their exploration of FUBP1-targeted therapeutics.

Introduction to FUBP1

FUBP1 is a multi-domain protein that functions as a master regulator of transcription, translation, and RNA splicing.[1] It binds to single-stranded DNA, particularly the FUSE sequence located upstream of the c-Myc promoter, and recruits the transcription factor IIH (TFIIH) to initiate and enhance c-Myc transcription.[2][3] This activation of c-Myc, a pivotal driver of cell proliferation and tumorigenesis, positions FUBP1 as a key player in cancer biology.[2][4] Beyond c-Myc, FUBP1's regulatory network extends to other critical cellular pathways, including those governed by p53 and Wnt/β-catenin, further highlighting its significance as a therapeutic target.[1][5]

This compound: A Potent Inhibitor of the FUBP1-FUSE Interaction

This compound is a small molecule designed to specifically inhibit the binding of FUBP1 to the FUSE DNA sequence. By disrupting this interaction, this compound effectively downregulates the expression of FUBP1 target genes, most notably c-Myc.

Quantitative Data

The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50) for the disruption of the FUBP1-FUSE interaction. While extensive quantitative data for this compound in various cell lines and in vivo models is still emerging, the foundational biochemical data underscores its potential as a powerful research tool and therapeutic lead.

| Parameter | Value | Assay Type |

| IC50 (FUBP1-FUSE Binding) | 11.0 μM | In vitro FUBP1-FUSE binding assay |

Table 1: Biochemical potency of this compound.

Signaling Pathways Modulated by FUBP1

FUBP1 exerts its influence on gene expression through a complex network of signaling pathways. Understanding these pathways is crucial for elucidating the full therapeutic potential of FUBP1 inhibitors.

FUBP1 and c-Myc Transcription Activation

The canonical pathway involving FUBP1 is the transcriptional activation of c-Myc. This process is initiated by the binding of FUBP1 to the FUSE sequence, which then recruits the general transcription factor TFIIH. The helicase activity of TFIIH facilitates promoter melting and allows for the initiation of c-Myc transcription. The FUBP1 Interacting Repressor (FIR) can counteract this activation by binding to FUBP1 and inhibiting TFIIH helicase activity.[1]

FUBP1 Interaction with the p53 Pathway

FUBP1 has been shown to interact with the tumor suppressor p53. Under certain stress conditions, FUBP1 can directly bind to the DNA-binding domain of p53, thereby inhibiting its ability to bind to the promoters of its target genes.[1] This interaction can suppress the pro-apoptotic and cell cycle arrest functions of p53, contributing to cell survival and proliferation. FUBP1 also regulates the alternative splicing of MDM2, an E3 ubiquitin ligase that targets p53 for degradation.[1]

FUBP1 and the Wnt/β-catenin Signaling Pathway

Recent studies have implicated FUBP1 in the regulation of the Wnt/β-catenin signaling pathway. FUBP1 can promote the expression of Dishevelled (DVL1), a key component of the Wnt pathway, leading to the stabilization and nuclear translocation of β-catenin.[5] In the nucleus, β-catenin acts as a transcriptional co-activator for TCF/LEF transcription factors, driving the expression of genes involved in cell proliferation and stemness.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate characterization of FUBP1 inhibitors. The following sections provide methodologies for key assays.

In Vitro FUBP1-FUSE Binding Inhibition Assay (Fluorescence Polarization)

This assay quantitatively measures the ability of a compound to disrupt the interaction between FUBP1 and a fluorescently labeled FUSE DNA oligonucleotide.

Materials:

-

Purified recombinant human FUBP1 protein

-

Fluorescently labeled single-stranded FUSE DNA oligonucleotide (e.g., 5'-FAM-d(AGGGAGGGAGGGAGGGAGGG)-3')

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

This compound or other test compounds

-

Black, low-volume 384-well microplates

-

Microplate reader capable of fluorescence polarization measurements

Protocol:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add the fluorescently labeled FUSE oligonucleotide to a final concentration of 10 nM.

-

Add the serially diluted this compound or vehicle control (DMSO) to the wells.

-

Add purified FUBP1 protein to a final concentration that yields a significant polarization window (typically in the low nanomolar range, to be determined empirically).

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

Measure fluorescence polarization on a compatible plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular c-Myc Expression Assay (RT-qPCR)

This assay measures the effect of this compound on the mRNA levels of c-Myc in a cellular context.

Materials:

-

Cancer cell line known to express FUBP1 and c-Myc (e.g., HCT116, HepG2)

-

Cell culture medium and supplements

-

This compound

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix

-

Primers for c-Myc and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Protocol:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a dose-response range of this compound or vehicle control for a predetermined time (e.g., 24 hours).

-

Lyse the cells and extract total RNA using a commercial kit.

-

Perform reverse transcription to synthesize cDNA.

-

Set up qPCR reactions with primers for c-Myc and the housekeeping gene.

-

Run the qPCR program on a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method to determine the relative change in c-Myc expression.

Cell Viability Assay (e.g., CCK-8 or MTT)

This assay assesses the impact of FUBP1 inhibition on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line

-

Cell culture medium and supplements

-

This compound

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at an appropriate density.

-

After 24 hours, treat the cells with a serial dilution of this compound.

-

Incubate for a specified period (e.g., 48-72 hours).

-

Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.[6]

Conclusion

This compound represents a valuable tool for investigating the multifaceted roles of FUBP1 in gene regulation and cancer biology. This technical guide provides a foundational understanding of this compound's mechanism of action and its effects on key signaling pathways. The detailed experimental protocols offer a starting point for researchers to further characterize this and other FUBP1 inhibitors. As research in this area progresses, a deeper understanding of the therapeutic potential of targeting FUBP1 will undoubtedly emerge, paving the way for novel cancer treatments.

References

- 1. FUBP1 in human cancer: Characteristics, functions, and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. The master regulator FUBP1: its emerging role in normal cell function and malignant development - PMC [pmc.ncbi.nlm.nih.gov]

FUBP1: A Multifaceted Regulator of Cellular Processes and its Implications in Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) is a versatile DNA and RNA binding protein that plays a critical role in the regulation of gene expression.[1][2][3] It is a master regulator involved in diverse cellular processes including transcription, translation, and RNA splicing.[1] FUBP1's multifaceted nature is underscored by its dual functionality as both an oncoprotein and a tumor suppressor, depending on the cellular context.[1][2][4] This technical guide provides a comprehensive overview of the core functions of FUBP1, its associated signaling pathways, and detailed methodologies for its study, aimed at researchers, scientists, and professionals in drug development.

Core Functions of FUBP1

FUBP1 exerts its influence on cellular function primarily through its ability to bind to single-stranded DNA and RNA, thereby modulating the expression of a wide array of target genes.

Transcriptional Regulation

FUBP1 is a well-established transcriptional activator, most notably of the proto-oncogene MYC.[1][4] It binds to the Far Upstream Element (FUSE) in the MYC promoter, a process that is critical for the fine-tuned regulation of MYC expression.[1][5] This regulation is a complex process involving the recruitment of other factors such as the FUBP Interacting Repressor (FIR) and the general transcription factor TFIIH.[1] FUBP1's interaction with TFIIH enhances its helicase activity, facilitating promoter clearance and robust transcriptional activation.[1] Beyond MYC, FUBP1 has been shown to regulate the transcription of other genes involved in cell cycle progression and apoptosis, such as p21.[1]

Post-Transcriptional and Splicing Regulation

In addition to its role in transcription, FUBP1 is involved in post-transcriptional regulation and RNA splicing. It can bind to the 3' untranslated regions (UTRs) of specific mRNAs, such as those for nucleophosmin (NPM) and polycystic kidney disease 2 (PKD2), to repress their translation.[1] Furthermore, FUBP1 acts as a splicing regulator. For instance, it is a positive splicing regulatory factor for MDM2, an oncogene that targets the tumor suppressor p53 for degradation.[1]

FUBP1 in Cancer: A Double-Edged Sword

The role of FUBP1 in cancer is complex, with studies reporting both oncogenic and tumor-suppressive functions. Overexpression of FUBP1 is observed in a variety of malignancies, including hepatocellular carcinoma, gastric cancer, and leukemia, where it often correlates with poor prognosis.[2][4] In these contexts, FUBP1's oncogenic activity is frequently linked to its upregulation of MYC.[4] Conversely, inactivating mutations of FUBP1 are found in 15-20% of oligodendrogliomas, suggesting a tumor-suppressive role in this specific cancer type.[2][4]

Quantitative Data on FUBP1

FUBP1 Expression in Cancer

| Cancer Type | FUBP1 mRNA Expression | FUBP1 Protein Expression | Correlation with Clinical Stage | Reference |

| Hepatocellular Carcinoma (LIHC) | Significantly high | No significant difference | Positive correlation (Stage I to III) | [2][4] |

| Lung Adenocarcinoma (LUAD) | Significantly reduced | Inconsistent | High expression associated with poor OS | [1][6] |

| Lung Squamous Cell Carcinoma (LUSC) | Significantly reduced | - | - | [1] |

| Clear Cell Renal Cell Carcinoma (ccRCC) | Upregulated | Upregulated | High expression with higher tumor stage and size | [7][8] |

| Colorectal Cancer (CRC) | Upregulated in 85% of KRAS-mutant and 25% of wild-type patients | - | Positive correlation with lymph node metastasis and clinical stage | [9][10] |

| Pancreatic Adenocarcinoma (PAAD) | Upregulated | - | Upregulated expression associated with poor survival | [11][12] |

| Breast Cancer, Ovarian Cancer, Colon Cancer, Uterine Corpus Endometrial Carcinoma (UCEC) | - | Stronger in tumor tissues than normal controls | - | [4] |

| Astrocytoma, Oral Cancer, Esophageal Squamous Cell Carcinoma (ESCC), Pancreatic Ductal Adenocarcinoma (PDAC) | Commonly upregulated | - | - | [1][6] |

Functional Assay Data

| Assay | Cell Line | FUBP1 Manipulation | Result | Reference |

| Cell Cycle Analysis | THP-1 (AML) | shRNA knockdown | Reduced frequency of cells in S phase (p=0.02 and p=0.03) | [13] |

| Apoptosis Assay | THP-1 (AML) | shRNA knockdown | Increased frequency of apoptotic cells (p=0.05 and p<0.0001) | [13] |

| Cell Proliferation (MTS assay) | PaTu8988 (PAAD) | siRNA knockdown | Significantly inhibited proliferative ability | [11] |

| Cell Proliferation (MTS assay) | SW1990 (PAAD) | Overexpression | Promoted proliferation | [11] |

| Tumorigenicity in vivo | SW48 (CRC) | Overexpression | Larger tumor size and obvious tumorigenicity | [9] |

| Tumorigenicity in vivo | LoVo (CRC) | Silencing | Smaller tumors and blunted tumorigenicity | [9] |

Signaling Pathways Involving FUBP1

FUBP1 is a key player in several critical signaling pathways that govern cell growth, proliferation, and survival.

FUBP1 and c-Myc Regulation

The most well-characterized pathway involving FUBP1 is its regulation of c-Myc transcription. FUBP1 binds to the FUSE sequence in the c-Myc promoter, leading to the recruitment of TFIIH and subsequent transcriptional activation. The FUBP Interacting Repressor (FIR) can also bind to this complex, providing a mechanism for fine-tuning c-Myc expression levels.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Pan-Cancer Transcriptome and Immune Infiltration Analyses Reveal the Oncogenic Role of Far Upstream Element-Binding Protein 1 (FUBP1) [frontiersin.org]

- 3. FUBP1 in human cancer: Characteristics, functions, and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pan-Cancer Transcriptome and Immune Infiltration Analyses Reveal the Oncogenic Role of Far Upstream Element-Binding Protein 1 (FUBP1) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The master regulator FUBP1: its emerging role in normal cell function and malignant development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multiple Functions of Fubp1 in Cell Cycle Progression and Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Upregulation of Far Upstream Element-Binding Protein 1 (FUBP1) Promotes Tumor Proliferation and Tumorigenesis of Clear Cell Renal Cell Carcinoma | PLOS One [journals.plos.org]

- 8. Upregulation of Far Upstream Element-Binding Protein 1 (FUBP1) Promotes Tumor Proliferation and Tumorigenesis of Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FUBP1 promotes colorectal cancer stemness and metastasis via DVL1‐mediated activation of Wnt/β‐catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FUBP1 promotes colorectal cancer stemness and metastasis via DVL1-mediated activation of Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. FUBP1 mediates the growth and metastasis through TGFβ/Smad signaling in pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. FUBP1 mediates the growth and metastasis through TGFβ/Smad signaling in pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

FUBP1 in Cancer Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) is a multifaceted DNA and RNA binding protein that has emerged as a critical regulator in a variety of cellular processes, including transcription, translation, and RNA splicing.[1] Its role in carcinogenesis is complex, with studies describing it as both an oncoprotein and a tumor suppressor depending on the cellular context.[1][2] FUBP1's intricate involvement in fundamental cancer pathways, such as cell cycle progression and apoptosis, positions it as a compelling target for novel cancer therapies.[1][3] This technical guide provides a comprehensive overview of FUBP1 in cancer research models, detailing its molecular functions, expression across different cancer types, and its prognostic significance. It further outlines detailed experimental protocols for studying FUBP1 and visualizes its key signaling networks.

Molecular Function and Signaling Pathways

FUBP1 primarily functions as a transcriptional regulator.[4] It binds to the Far Upstream Element (FUSE) of target genes, a single-stranded DNA sequence, to either activate or repress transcription.[2] One of its most well-characterized targets is the proto-oncogene c-MYC. FUBP1 is a known activator of c-MYC expression, a function that is critical for cell proliferation and is often deregulated in cancer.[1][5] The FUBP1/FUSE/c-MYC axis represents a sensitive molecular switch that fine-tunes c-MYC levels.[3]

Conversely, FUBP1 can also act as a transcriptional repressor of key tumor suppressor genes. For instance, it can bind to the promoter of the cyclin-dependent kinase inhibitor p21 (CDKN1A) to suppress its expression, thereby promoting cell cycle progression.[3]

FUBP1's influence extends to several critical cancer-related signaling pathways:

-

Wnt/β-catenin Signaling: In colorectal cancer, FUBP1 has been shown to activate the Wnt/β-catenin pathway by directly binding to the promoter of Dishevelled 1 (DVL1). This activation promotes cancer stemness and metastasis.[6]

-

TGFβ/Smad Signaling: In pancreatic and hepatocellular carcinoma, FUBP1 can promote cell migration, invasion, and the epithelial-mesenchymal transition (EMT) by upregulating components of the TGFβ/Smad signaling cascade, including phosphorylated Smad2/3 and TGFβ1.[1][7]

The dual regulatory nature of FUBP1 underscores the complexity of its role in cancer, with its ultimate function being highly dependent on the specific cellular and genetic context.

Data Presentation: FUBP1 in Human Cancers

The expression and genetic alteration of FUBP1 have been extensively studied across a wide range of human cancers, revealing its potential as both a biomarker and a therapeutic target.

FUBP1 mRNA Expression in Various Cancer Types

Analysis of data from The Cancer Genome Atlas (TCGA) reveals differential expression of FUBP1 across numerous cancer types when compared to adjacent normal tissues.

| Cancer Type | FUBP1 Expression Status in Tumor vs. Normal |

| Bladder Urothelial Carcinoma (BLCA) | Higher |

| Breast Invasive Carcinoma (BRCA) | Higher |

| Cervical Squamous Cell Carcinoma (CESC) | Higher |

| Colon Adenocarcinoma (COAD) | Higher |

| Esophageal Carcinoma (ESCA) | Higher |

| Glioblastoma Multiforme (GBM) | Higher |

| Head and Neck Squamous Cell Carcinoma (HNSC) | Higher |

| Kidney Renal Clear Cell Carcinoma (KIRC) | Higher |

| Liver Hepatocellular Carcinoma (LIHC) | Higher |

| Lung Adenocarcinoma (LUAD) | Higher |

| Lung Squamous Cell Carcinoma (LUSC) | Higher |

| Pancreatic Adenocarcinoma (PAAD) | Higher |

| Stomach Adenocarcinoma (STAD) | Higher |

| Uterine Corpus Endometrial Carcinoma (UCEC) | Higher |

| Adrenocortical Carcinoma (ACC) | Lower |

| Kidney Chromophobe (KICH) | Lower |

| Ovarian Serous Cystadenocarcinoma (OV) | Lower |

| Thyroid Carcinoma (THCA) | Lower |

Data summarized from pan-cancer transcriptome analyses.[8]

Correlation of FUBP1 Expression with Patient Survival

High expression of FUBP1 is often correlated with poor prognosis in several cancers, highlighting its clinical significance.

| Cancer Type | Correlation of High FUBP1 Expression with Survival |

| Adrenocortical Carcinoma (ACC) | Poor Overall Survival & Disease-Free Survival |

| Cervical Squamous Cell Carcinoma (CESC) | Poor Disease-Free Survival |

| Kidney Chromophobe (KICH) | Poor Overall Survival & Disease-Free Survival |

| Liver Hepatocellular Carcinoma (LIHC) | Poor Overall Survival |

| Lung Adenocarcinoma (LUAD) | Poor Overall Survival |

| Lung Squamous Cell Carcinoma (LUSC) | Poor Disease-Free Survival |

| Sarcoma (SARC) | Poor Overall Survival |

Data is based on analyses from The Cancer Genome Atlas (TCGA).[8]

FUBP1 Genetic Alterations in Cancer

Genetic alterations in FUBP1, including mutations and copy number variations, are observed across different cancer types, with varying frequencies.

| Cancer Type | Alteration Frequency (%) | Most Common Alteration Type |

| Uterine Corpus Endometrial Carcinoma | 10.26 | Mutation |

| Skin Cutaneous Melanoma | 9.87 | Mutation |

| Bladder Urothelial Carcinoma | 6.01 | Mutation |

| Lung Squamous Cell Carcinoma | 5.56 | Mutation |

| Esophageal Adenocarcinoma | 5.49 | Mutation |

| Stomach Adenocarcinoma | 4.96 | Mutation |

| Colorectal Adenocarcinoma | 4.61 | Mutation |

| Lung Adenocarcinoma | 4.31 | Mutation |

| Cervical Squamous Cell Carcinoma | 3.51 | Mutation |

| Ovarian Serous Cystadenocarcinoma | 2.13 | Mutation |

Data sourced from cBioPortal for Cancer Genomics, based on TCGA PanCancer Atlas Studies.[8]

Mandatory Visualizations

Signaling Pathways and Experimental Workflow Diagrams

Caption: FUBP1's multifaceted role in key cancer signaling pathways.

Caption: A generalized workflow for investigating FUBP1 function in cancer models.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the function of FUBP1 in cancer research.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is for identifying the genomic binding sites of FUBP1.

Materials:

-

Formaldehyde (16% solution)

-

Glycine (2.5 M)

-

Cell Lysis Buffer (50 mM HEPES-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, 0.25% Triton X-100, protease inhibitors)

-

Nuclei Lysis Buffer (1% SDS, 10 mM EDTA, 50 mM Tris-HCl, pH 8.0, protease inhibitors)

-

ChIP Dilution Buffer (0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl, pH 8.0, 167 mM NaCl)

-

Anti-FUBP1 antibody (ChIP-grade)

-

Protein A/G magnetic beads

-

Wash Buffers (Low Salt, High Salt, LiCl)

-

Elution Buffer (1% SDS, 0.1 M NaHCO3)

-

RNase A and Proteinase K

-

DNA purification kit

Methodology:

-

Cross-linking: Treat cultured cancer cells (e.g., 1x10^7 cells per IP) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine for 5 minutes.

-

Cell Lysis: Harvest and wash cells with ice-cold PBS. Resuspend in Cell Lysis Buffer and incubate on ice for 10 minutes.

-

Nuclei Lysis and Sonication: Pellet nuclei and resuspend in Nuclei Lysis Buffer. Sonicate the chromatin to an average fragment size of 200-500 bp. Centrifuge to pellet debris.

-

Immunoprecipitation: Dilute the sonicated chromatin with ChIP Dilution Buffer. Pre-clear with Protein A/G beads. Incubate a portion of the chromatin with anti-FUBP1 antibody overnight at 4°C. A parallel IP with a non-specific IgG should be performed as a negative control.

-

Immune Complex Capture: Add pre-blocked Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

Washes: Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and TE Buffer.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads using Elution Buffer. Reverse the cross-links by incubating at 65°C for at least 6 hours with the addition of NaCl.

-

DNA Purification: Treat with RNase A and Proteinase K. Purify the DNA using a standard DNA purification kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

RNA Sequencing (RNA-seq) for FUBP1 Knockdown Cells

This protocol is for analyzing global gene expression changes following the depletion of FUBP1.

Materials:

-

siRNA or shRNA targeting FUBP1

-

Lipofectamine RNAiMAX or equivalent transfection reagent

-

TRIzol reagent or RNA extraction kit

-

DNase I

-

RNA-seq library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit)

-

Agilent Bioanalyzer or equivalent for quality control

Methodology:

-

FUBP1 Knockdown: Transfect cancer cells with FUBP1-specific siRNA/shRNA or a non-targeting control. Harvest cells 48-72 hours post-transfection.

-

RNA Extraction: Isolate total RNA using TRIzol or a column-based kit.

-

DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

RNA Quality Control: Assess RNA integrity and quantity using a Bioanalyzer and a Qubit fluorometer.

-

Library Preparation:

-

mRNA Purification: Isolate mRNA from total RNA using oligo(dT) magnetic beads.

-

Fragmentation and Priming: Fragment the mRNA and prime it for first-strand cDNA synthesis.

-

cDNA Synthesis: Synthesize first and second-strand cDNA.

-

End Repair and A-tailing: Repair the ends of the double-stranded cDNA and add a single 'A' base to the 3' ends.

-

Adapter Ligation: Ligate sequencing adapters to the cDNA fragments.

-

PCR Amplification: Amplify the library with a limited number of PCR cycles.

-

-

Library Quality Control and Sequencing: Validate the library size and concentration using a Bioanalyzer and qPCR. Perform high-throughput sequencing.

Co-Immunoprecipitation (Co-IP) for FUBP1 Protein Interactions

This protocol is for identifying proteins that interact with FUBP1.

Materials:

-

Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitors)

-

Anti-FUBP1 antibody (IP-grade)

-

Protein A/G magnetic beads

-

Wash Buffer (same as lysis buffer or with adjusted salt concentration)

-

Elution Buffer (e.g., 2X SDS-PAGE sample buffer or low pH glycine buffer)

Methodology:

-

Cell Lysis: Lyse cells in Co-IP Lysis Buffer on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.

-

Pre-clearing: Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Add the anti-FUBP1 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add Protein A/G beads and incubate for 2-4 hours at 4°C.

-

Washes: Pellet the beads and wash 3-5 times with Wash Buffer.

-

Elution: Elute the protein complexes from the beads. For Western blot analysis, resuspend the beads in 2X SDS-PAGE sample buffer and boil. For mass spectrometry, use a compatible elution buffer.

-

Analysis: Analyze the eluate by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of the FUBP1 interactome.

Cell Viability (MTT) Assay for FUBP1 Overexpression

This protocol is for assessing the effect of FUBP1 overexpression on cell proliferation.

Materials:

-

FUBP1 overexpression plasmid and empty vector control

-

Transfection reagent (e.g., Lipofectamine 3000)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Plate reader

Methodology:

-

Transfection and Seeding: Transfect cancer cells with the FUBP1 overexpression plasmid or an empty vector control. After 24 hours, seed the cells into 96-well plates at a predetermined optimal density.

-

Incubation: Culture the cells for various time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Compare the absorbance values of FUBP1-overexpressing cells to the control cells at each time point.

Conclusion

FUBP1 stands as a pivotal regulator in cancer biology, exhibiting a complex and context-dependent role in tumorigenesis. Its influence on key oncogenes like c-MYC, tumor suppressors such as p21, and major signaling pathways including Wnt/β-catenin and TGFβ/Smad, underscores its significance as a potential therapeutic target. The data and protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the multifaceted functions of FUBP1 and to explore novel strategies for cancer intervention. A deeper understanding of the molecular mechanisms governing FUBP1 activity will be crucial for the development of targeted therapies that can modulate its function for clinical benefit.

References

- 1. FUBP1 mediates the growth and metastasis through TGFβ/Smad signaling in pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of FUBP1 as a Long Tail Cancer Driver and Widespread Regulator of Tumor Suppressor and Oncogene Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The master regulator FUBP1: its emerging role in normal cell function and malignant development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tiRNA-Val-CAC-2 interacts with FUBP1 to promote pancreatic cancer metastasis by activating c‑MYC transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FUBP1 promotes colorectal cancer stemness and metastasis via DVL1-mediated activation of Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. FUBP1 mediates the growth and metastasis through TGFβ/Smad signaling in pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Pan-Cancer Transcriptome and Immune Infiltration Analyses Reveal the Oncogenic Role of Far Upstream Element-Binding Protein 1 (FUBP1) [frontiersin.org]

The Biological Activity of FUBP1-IN-1: A Technical Guide to a Novel FUBP1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) is a critical regulator of gene expression, implicated in numerous cellular processes including proliferation, apoptosis, and differentiation. Its dysregulation is frequently observed in various cancers, making it a compelling target for therapeutic intervention. FUBP1-IN-1 is a novel small molecule inhibitor of FUBP1. This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, its impact on key signaling pathways, and the experimental protocols necessary for its characterization. This document is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug discovery.

Introduction to FUBP1

FUBP1 is a DNA- and RNA-binding protein that plays a pivotal role in the transcriptional regulation of several key genes, most notably the proto-oncogene MYC.[1][2][3] It binds to the Far Upstream Element (FUSE), a single-stranded DNA sequence located upstream of the MYC promoter, and recruits the transcription factor IIH (TFIIH) to initiate transcription.[1] Beyond MYC, FUBP1's regulatory network extends to other critical cellular players such as the cell cycle inhibitor p21 and the receptor tyrosine kinase c-KIT.[4][5] Given its central role in promoting cell proliferation and survival, FUBP1 has emerged as a significant target in cancer research.

This compound: A Potent Inhibitor of FUBP1

This compound is a small molecule designed to inhibit the activity of FUBP1. It functions by interfering with the binding of FUBP1 to its target FUSE DNA sequence.[6] This disruption of the FUBP1-FUSE interaction is the primary mechanism through which this compound exerts its biological effects.

Quantitative Data

The potency of this compound has been characterized by its half-maximal inhibitory concentration (IC50). While comprehensive quantitative data such as EC50 (half-maximal effective concentration in cellular assays) and Ki (binding affinity) are not yet publicly available, the existing data provides a strong foundation for its further investigation.

| Parameter | Value | Description | Reference |

| IC50 | 11.0 μM | Concentration of this compound that inhibits 50% of FUBP1 binding to its FUSE target in a biochemical assay. | [6] |

Note: Further studies are required to determine the EC50 and Ki values to provide a more complete profile of this compound's potency and binding affinity.

Signaling Pathways Modulated by FUBP1 Inhibition

Based on the known functions of FUBP1, inhibition by this compound is expected to impact several critical signaling pathways that are frequently dysregulated in cancer. The following diagrams illustrate the putative effects of this compound on these pathways.

The FUBP1-c-Myc Axis

FUBP1 is a well-established positive regulator of MYC transcription.[1][2][3] By inhibiting FUBP1, this compound is expected to downregulate c-Myc expression, leading to decreased cell proliferation and tumor growth.

The Wnt/β-catenin Pathway

Studies have shown that FUBP1 can activate the Wnt/β-catenin signaling pathway by upregulating the expression of Dishevelled (DVL1), a key component of this pathway.[7][8] Inhibition of FUBP1 with this compound is therefore predicted to suppress Wnt/β-catenin signaling, which is known to be a driver of cancer stem cell properties.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. tandfonline.com [tandfonline.com]

- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 4. Multiple Functions of Fubp1 in Cell Cycle Progression and Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Viability Assay Protocols | Thermo Fisher Scientific - KR [thermofisher.com]

- 6. Far upstream element -binding protein 1 (FUBP1) participates in the malignant process and glycolysis of colon cancer cells by combining with c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. physiology.elte.hu [physiology.elte.hu]

Investigating the Role of FUBP1 with the Specific Inhibitor FUBP1-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) is a critical regulator of gene expression, implicated in a variety of cellular processes including proliferation, apoptosis, and differentiation. Its dysregulation is frequently observed in numerous cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of FUBP1 function and details the use of FUBP1-IN-1, a potent inhibitor, to investigate its molecular mechanisms. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and provides visual representations of key signaling pathways and experimental workflows to facilitate further research and drug development efforts targeting FUBP1.

Introduction to FUBP1

FUBP1 is a multifunctional DNA- and RNA-binding protein that primarily functions as a transcriptional regulator.[1][2] It recognizes and binds to the Far Upstream Element (FUSE), a single-stranded DNA sequence located upstream of the c-Myc proto-oncogene promoter.[1] By recruiting the transcription factor IIH (TFIIH), FUBP1 activates c-Myc transcription, a master regulator of cell proliferation, growth, and metabolism.[1] Beyond c-Myc, FUBP1 has been shown to regulate the expression of other critical genes involved in cell cycle control and apoptosis, such as p21.[2] Its role in cancer is complex, acting as both an oncogene and a tumor suppressor depending on the cellular context. Overexpression of FUBP1 is often associated with poor prognosis in several cancers, including hepatocellular carcinoma and non-small cell lung cancer.

This compound: A Specific Inhibitor of FUBP1

This compound is a small molecule inhibitor designed to specifically interfere with the function of FUBP1. Its primary mechanism of action is the disruption of the interaction between FUBP1 and its target FUSE DNA sequence. This inhibition effectively blocks the transcriptional activation of FUBP1 target genes, most notably c-Myc.

Quantitative Data for this compound

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Reference |

| IC50 | 11.0 μM | [3] |

Key Signaling Pathways Involving FUBP1

FUBP1 is a central node in several signaling pathways crucial for tumorigenesis. Understanding these pathways is essential for elucidating the effects of this compound.

FUBP1 and the c-Myc Signaling Pathway

The most well-characterized function of FUBP1 is its regulation of c-Myc transcription. By binding to the FUSE region, FUBP1 initiates a cascade of events leading to the expression of the c-Myc protein, which in turn drives cell proliferation and growth.

Caption: FUBP1/c-Myc signaling pathway and the inhibitory action of this compound.

FUBP1 and the TGFβ/Smad Signaling Pathway

Recent studies have implicated FUBP1 in the regulation of the Transforming Growth Factor-beta (TGFβ)/Smad signaling pathway, which is involved in cell growth, differentiation, and epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis.

Experimental Protocols for Investigating FUBP1 Function with this compound

The following protocols provide a framework for studying the effects of this compound on cellular processes. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

General Experimental Workflow

A general workflow for investigating the effects of this compound can be structured as follows:

Caption: General experimental workflow for studying the effects of this compound.

Cell Viability Assay (CCK-8/MTS)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

This compound (stock solution in DMSO)

-

96-well plates

-

Cell Counting Kit-8 (CCK-8) or MTS reagent

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to test would be from 0.1 µM to 50 µM, including a vehicle control (DMSO).

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of CCK-8 or 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins, such as FUBP1, c-Myc, and p21, following treatment with this compound.

Materials:

-

Treated and untreated cell lysates

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-FUBP1, anti-c-Myc, anti-p21, anti-β-actin or -GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse the cells treated with this compound and a vehicle control in RIPA buffer with protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (β-actin or GAPDH).

Co-Immunoprecipitation (Co-IP) to Assess FUBP1-c-Myc Interaction

Co-IP is used to determine if two proteins physically interact within the cell. This protocol can be adapted to investigate if this compound disrupts the interaction between FUBP1 and its binding partners like c-Myc.

References

- 1. Frontiers | Pan-Cancer Transcriptome and Immune Infiltration Analyses Reveal the Oncogenic Role of Far Upstream Element-Binding Protein 1 (FUBP1) [frontiersin.org]

- 2. The master regulator FUBP1: its emerging role in normal cell function and malignant development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

An In-depth Technical Guide on Early-Stage Research of FUBP1-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research and development of FUBP1-IN-1, a potent inhibitor of the Far Upstream Element (FUSE) Binding Protein 1 (FUBP1). FUBP1 is a master regulator of transcription, translation, and RNA splicing, making it a compelling target for therapeutic intervention, particularly in oncology.[1][2] This document details the mechanism of action of FUBP1, the role of inhibitors like this compound, available quantitative data, relevant experimental protocols, and key signaling pathways.

FUBP1: A Multifunctional Regulator in Cellular Processes

Far Upstream Element Binding Protein 1 (FUBP1) is a DNA- and RNA-binding protein that plays a pivotal role in regulating gene expression.[1][3] It is primarily known for its function as a transcriptional activator of the proto-oncogene c-Myc.[4][5][6] FUBP1 binds to a single-stranded region called the Far Upstream Element (FUSE) located in the c-Myc promoter, stimulating its expression.[4][7] This activity is crucial for processes like cell proliferation, differentiation, and apoptosis.[6]

Beyond c-Myc, FUBP1's regulatory network is extensive. It has been shown to:

-

Modulate the TGFβ/Smad signaling pathway, which is central to the epithelial-mesenchymal transition (EMT) in cancer cells.[8]

-

Cooperate with the transcription factor RUNX1 to activate the oncogene c-KIT, promoting cell proliferation.[1][9]

-

Regulate the alternative splicing of numerous tumor suppressor and oncogene transcripts.[10]

-

Inhibit the tumor suppressor p53.[1]

Given its significant role in promoting oncogenic pathways, FUBP1 has emerged as a promising target for cancer therapy.[2][3][11]

This compound: A Novel Inhibitor of FUBP1 Activity

This compound is a small molecule designed to inhibit the activity of FUBP1. Its primary mechanism of action is to interfere with the critical interaction between FUBP1 and its single-stranded DNA target, the FUSE sequence.[7] By disrupting this binding, this compound effectively blocks the downstream transcriptional activation of FUBP1 target genes, most notably c-Myc.

The inhibition of the FUBP1-FUSE interaction presents a novel strategy to "reprogram" tumor cells from a pro-tumor to an anti-cancer phenotype, characterized by reduced c-Myc expression and potentially increased expression of tumor suppressors like p21.[11]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound from early-stage research.

| Compound | Target | Assay Type | Parameter | Value | Reference |

| This compound | FUBP1 | FUBP1-FUSE Binding Assay | IC50 | 11.0 μM | [7] |

Key Signaling Pathways Involving FUBP1

The diagrams below illustrate the central signaling pathways regulated by FUBP1, providing a framework for understanding the therapeutic potential of its inhibition.

Caption: FUBP1-mediated transcriptional activation of c-Myc and point of inhibition by this compound.

Caption: Postulated role of FUBP1 in activating the TGFβ/Smad pathway to promote EMT.

Experimental Protocols and Methodologies

Detailed protocols are essential for the validation and further development of FUBP1 inhibitors. Below are representative methodologies for key experiments used to characterize compounds like this compound.

FUBP1-FUSE Binding Assay (Fluorescence Polarization)

This assay is designed to quantify the inhibitory effect of a compound on the binding of FUBP1 to its DNA target.

Objective: To determine the IC50 value of this compound.

Materials:

-

Recombinant human FUBP1 protein.

-

5'-fluorescein-labeled single-stranded FUSE DNA probe (e.g., 5'-/56-FAM/TAT ATT CCC TCG GGA TTT TTT ATT TTG TG-3').

-

Assay Buffer: 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM MgCl2, 0.5 mM DTT, 0.01% Tween-20.

-

This compound and other test compounds dissolved in DMSO.

-

384-well, low-volume, black, round-bottom plates.

-

Plate reader capable of measuring fluorescence polarization.

Procedure:

-

Prepare serial dilutions of this compound in DMSO, followed by a final dilution in Assay Buffer.

-

In a 384-well plate, add 10 µL of the fluorescent FUSE probe (final concentration ~2 nM).

-

Add 5 µL of the diluted this compound solution to the wells. Include controls with DMSO only (for maximum binding) and wells without FUBP1 protein (for minimum binding).

-

Initiate the binding reaction by adding 5 µL of recombinant FUBP1 protein (final concentration ~10 nM).

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

Measure fluorescence polarization on a compatible plate reader.

-

Calculate percent inhibition relative to DMSO controls and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Cellular Target Engagement (Western Blot)

This experiment verifies that the inhibitor affects the expression of downstream target proteins in a cellular context.

Objective: To measure the effect of this compound on c-Myc protein levels in cancer cells.

Materials:

-

Pancreatic or colon cancer cell line (e.g., PaTu8988, HCT116).[8][12]

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

This compound dissolved in DMSO.

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes.

-

Primary antibodies: anti-c-Myc, anti-FUBP1, anti-β-actin (loading control).

-

HRP-conjugated secondary antibody.

-

Enhanced Chemiluminescence (ECL) substrate.

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for 24-48 hours.

-

Wash cells with cold PBS and lyse them using Lysis Buffer.

-

Determine protein concentration of the lysates using the BCA assay.

-

Denature 20-30 µg of protein per sample and separate by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply ECL substrate.

-

Visualize protein bands using a chemiluminescence imaging system. Quantify band intensity and normalize to the loading control.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the discovery and initial characterization of an FUBP1 inhibitor.

Caption: A generalized workflow for the preclinical development of an FUBP1 inhibitor.

Conclusion

This compound represents an important tool for probing the function of FUBP1 and serves as a lead compound for a novel class of anti-cancer therapeutics. By disrupting the FUBP1-FUSE interaction, it targets a master regulator of oncogenic transcription, offering a promising avenue for development. The data and protocols presented in this guide provide a foundational framework for researchers and drug developers to advance the study of FUBP1 inhibitors. Further research will be required to optimize potency, selectivity, and pharmacokinetic properties for potential clinical translation.

References

- 1. The master regulator FUBP1: its emerging role in normal cell function and malignant development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. FUBP1 in human cancer: Characteristics, functions, and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Far upstream element-binding protein 1 - Wikipedia [en.wikipedia.org]

- 5. tandfonline.com [tandfonline.com]

- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. FUBP1 mediates the growth and metastasis through TGFβ/Smad signaling in pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FUBP1 | Cancer Genetics Web [cancer-genetics.org]

- 10. Identification of FUBP1 as a Long Tail Cancer Driver and Widespread Regulator of Tumor Suppressor and Oncogene Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Far upstream element -binding protein 1 (FUBP1) participates in the malignant process and glycolysis of colon cancer cells by combining with c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

FUBP1-IN-1: A Technical Guide to its Impact on Cellular Proliferation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Far Upstream Element (FUSE) Binding Protein 1 (FUBP1) is a critical regulator of cellular processes, including proliferation, apoptosis, and gene expression. Its dysregulation is implicated in various cancers, making it an attractive target for therapeutic intervention. This document provides an in-depth technical overview of FUBP1-IN-1, a small molecule inhibitor of FUBP1. We will explore its mechanism of action, its impact on cellular proliferation, and the signaling pathways it modulates. This guide consolidates available quantitative data, details experimental methodologies, and presents visual representations of key pathways and workflows to support further research and drug development efforts.

Introduction to FUBP1 and its Role in Cellular Proliferation

FUBP1 is a DNA- and RNA-binding protein that plays a pivotal role in the regulation of gene expression. One of its most well-characterized functions is the activation of the MYC proto-oncogene, a master regulator of cell proliferation, growth, and metabolism.[1][2] FUBP1 binds to the FUSE sequence located upstream of the MYC promoter, leading to transcriptional activation.[2] Beyond MYC, FUBP1's influence extends to other key players in cell cycle control and survival. It has been shown to repress the expression of cell cycle inhibitors such as p21 and p15, further promoting cell cycle progression.[3] Additionally, FUBP1 is involved in the TGFβ/Smad and Wnt/β-catenin signaling pathways, both of which are fundamental to cellular growth and differentiation.[4] Given its central role in promoting proliferation, the inhibition of FUBP1 presents a promising strategy for cancer therapy.

This compound: A Potent Inhibitor of FUBP1

This compound is a pyrazolopyrimidine-based small molecule that has been identified as a potent inhibitor of FUBP1.[1] Its primary mechanism of action is to interfere with the binding of FUBP1 to its single-stranded DNA target, the FUSE sequence.[1] This disruption of the FUBP1-FUSE interaction is key to its inhibitory effects on FUBP1-mediated gene expression and subsequent cellular processes.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified, providing a benchmark for its biological activity. The key reported value is its half-maximal inhibitory concentration (IC50).

| Compound | Target | Assay Type | IC50 (μM) | Reference |

| This compound | FUBP1 | Biochemical Assay (Interaction with FUSE) | 11.0 | [1] |

Table 1: Inhibitory Potency of this compound

Impact of FUBP1 Inhibition on Cellular Proliferation

While direct cellular proliferation data for this compound is not yet extensively published, the effects of FUBP1 inhibition can be inferred from studies involving FUBP1 knockdown. These studies consistently demonstrate that reduced FUBP1 activity leads to a decrease in cellular proliferation across various cancer cell lines. For example, knockdown of FUBP1 in hepatocellular carcinoma (HCC) cells resulted in decreased proliferation and increased apoptosis.[3]

Expected Effects of this compound on Cellular Proliferation:

-

Cell Cycle Arrest: By inhibiting FUBP1, this compound is expected to upregulate cell cycle inhibitors like p21, leading to cell cycle arrest.

-

Reduced Proliferation Rates: The disruption of MYC expression and other pro-proliferative pathways is anticipated to slow down the rate of cell division.

-

Induction of Apoptosis: Inhibition of FUBP1 has been shown to upregulate pro-apoptotic genes, suggesting that this compound may induce programmed cell death in cancer cells.

Signaling Pathways Modulated by FUBP1 Inhibition

FUBP1 acts as a central node in a complex network of signaling pathways that control cell fate. Inhibition of FUBP1 by this compound is predicted to have significant downstream consequences on these pathways.

The FUBP1-MYC Axis

The most direct and well-established pathway regulated by FUBP1 is the transcriptional activation of c-MYC. By preventing FUBP1 from binding to the FUSE element, this compound is expected to downregulate c-MYC expression, thereby inhibiting a wide array of genes involved in cell cycle progression and metabolism.

Figure 1: this compound inhibits the FUBP1-MYC signaling pathway.

Regulation of Cell Cycle Inhibitors

FUBP1 negatively regulates the expression of cyclin-dependent kinase inhibitors (CKIs) such as p21. Inhibition of FUBP1 with this compound would therefore be expected to relieve this repression, leading to increased p21 levels and subsequent cell cycle arrest.

Figure 2: this compound leads to upregulation of p21 and cell cycle arrest.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of this compound's effects. Below are generalized methodologies for key assays.

FUBP1-FUSE Binding Assay (Biochemical)

This assay is designed to quantify the inhibitory effect of this compound on the interaction between FUBP1 and its DNA target.

Principle: A fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) assay can be used. A fluorescently labeled single-stranded FUSE DNA probe is incubated with recombinant FUBP1 protein in the presence of varying concentrations of this compound. The binding of the large FUBP1 protein to the small fluorescent probe causes a change in the polarization of the emitted light (for FP) or a FRET signal.

General Protocol:

-

Prepare a reaction buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

-

Add a constant concentration of fluorescently labeled FUSE probe to all wells of a microplate.

-

Add serial dilutions of this compound to the wells.

-

Add a constant concentration of recombinant FUBP1 protein to initiate the binding reaction.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Read the fluorescence polarization or TR-FRET signal using a suitable plate reader.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

Figure 3: Workflow for a FUBP1-FUSE binding assay.

Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Principle: Tetrazolium salts (like MTT) are reduced by metabolically active cells to form a colored formazan product, or a luminescent signal is generated based on ATP levels (CellTiter-Glo®). The intensity of the color or luminescence is proportional to the number of viable cells.

General Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add the MTT or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the colorimetric or luminescent reaction to develop.

-

Measure the absorbance or luminescence using a plate reader.

-

Normalize the results to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Figure 4: General workflow for a cellular proliferation assay.

Conclusion and Future Directions

This compound represents a valuable tool for probing the function of FUBP1 in cellular proliferation and for exploring its potential as a therapeutic target. The available data indicates its potency in disrupting the FUBP1-FUSE interaction. Future research should focus on a comprehensive characterization of its effects on various cancer cell lines, including detailed dose-response studies on proliferation, cell cycle progression, and apoptosis. Furthermore, elucidating the broader impact of this compound on the transcriptome and proteome will provide a more complete understanding of its mechanism of action and may reveal additional therapeutic opportunities. The experimental frameworks provided in this guide offer a starting point for researchers to further investigate the promising potential of FUBP1 inhibition in cancer biology and drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The master regulator FUBP1: its emerging role in normal cell function and malignant development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of first-in-class FABP1 inhibitors for the treatment of NASH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FUBP1 in human cancer: Characteristics, functions, and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Role of FUBP1 in Apoptosis Using FUBP1-IN-1: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction